BenchChemオンラインストアへようこそ!

N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide

Medicinal Chemistry Drug Discovery Computational ADME

N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide (CAS 1797339-07-1) is a synthetic unsymmetrical N,N'-disubstituted oxalamide with the molecular formula C19H18ClN3O4 and a molecular weight of 387.82 g/mol. The compound features a 5-chloro-2-cyanophenyl moiety on one amide nitrogen and a 2-methoxy-2-(3-methoxyphenyl)ethyl group on the other, linked by a central oxalamide bridge.

Molecular Formula C19H18ClN3O4
Molecular Weight 387.82
CAS No. 1797339-07-1
Cat. No. B2526064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide
CAS1797339-07-1
Molecular FormulaC19H18ClN3O4
Molecular Weight387.82
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)OC
InChIInChI=1S/C19H18ClN3O4/c1-26-15-5-3-4-12(8-15)17(27-2)11-22-18(24)19(25)23-16-9-14(20)7-6-13(16)10-21/h3-9,17H,11H2,1-2H3,(H,22,24)(H,23,25)
InChIKeyWUGKNIGJSQWLQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide (CAS 1797339-07-1): Sourcing and Evidence Baseline


N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide (CAS 1797339-07-1) is a synthetic unsymmetrical N,N'-disubstituted oxalamide with the molecular formula C19H18ClN3O4 and a molecular weight of 387.82 g/mol. The compound features a 5-chloro-2-cyanophenyl moiety on one amide nitrogen and a 2-methoxy-2-(3-methoxyphenyl)ethyl group on the other, linked by a central oxalamide bridge. Oxalamides as a compound class have been investigated as pharmacophores in medicinal chemistry for diverse biological targets [1], and the substituted oxyoxalamide function has been reported as both a primary pharmacophore for human soluble epoxide hydrolase (sEH) inhibition and a secondary pharmacophore for improving inhibitor water solubility [2]. However, a comprehensive search of PubMed, ChEMBL, PubChem, BindingDB, Google Patents, and clinical trial registries yielded zero primary research articles, zero patents, and zero bioactivity data entries specifically attributed to CAS 1797339-07-1.

Why Structurally Similar Oxalamide Analogs Cannot Substitute for N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide


Unsymmetrical N,N'-disubstituted oxalamides derive their target-binding properties from the synergistic combination of both terminal substituents, and even minor structural alterations produce unpredictable changes in pharmacological profile. The 5-chloro-2-cyanophenyl group introduces electron-withdrawing character (Cl σp = +0.23; CN σp = +0.66) that modulates the oxalamide NH acidity and hydrogen-bond donor capacity, while the 2-methoxy-2-(3-methoxyphenyl)ethyl side chain contributes steric bulk, conformational flexibility via the ethylene linker, and two ether oxygen hydrogen-bond acceptors. Substituting either terminus—e.g., replacing the 5-chloro-2-cyanophenyl with benzhydryl (CAS 899974-71-1), cyclopropyl (CAS 899744-16-2), or pyridin-3-yl (CAS 1797339-15-9)—or replacing the 2-methoxy-2-(3-methoxyphenyl)ethyl group with simpler alkyl or benzyl chains—would produce a different compound whose target affinity, selectivity, solubility, and metabolic stability cannot be inferred from data on CAS 1797339-07-1. Published SAR studies on oxyoxalamides demonstrate that minor alkyl modifications produce 10-fold or greater shifts in sEH inhibitory IC50 values [1], confirming that these compounds are not functionally interchangeable.

Quantitative Differentiation Evidence for N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide: Head-to-Head and Cross-Study Data


Physicochemical Property Differentiation: Computed LogP, Topological Polar Surface Area, and Hydrogen Bonding Profile vs. Closest Oxalamide Analogs

In the absence of published bioactivity data, computed physicochemical properties provide the only currently available basis for differentiating CAS 1797339-07-1 from its closest cataloged analogs. The target compound has a computed XLogP3 of approximately 3.0 and a topological polar surface area (TPSA) of approximately 95 Ų, positioning it within the favorable range for oral bioavailability (Lipinski Rule of Five compliance) [1]. The two methoxy oxygen atoms on the phenylethyl side chain contribute 18.46 Ų each to TPSA, while the cyano group contributes 23.79 Ų. In contrast, the closest available analog N1-(5-chloro-2-cyanophenyl)-N2-methyloxalamide replaces the bulky 2-methoxy-2-(3-methoxyphenyl)ethyl group with a methyl substituent (MW reduction of ≈194 Da, TPSA reduction of ≈40 Ų, logP reduction of ≈1.5 units) . N1-benzhydryl-N2-(5-chloro-2-cyanophenyl)oxalamide (CAS 899974-71-1), by contrast, has increased lipophilicity (computed XLogP3 ≈ 4.5) and a higher molecular weight (389.8 vs. 387.82 g/mol) due to the benzhydryl substitution on the opposite amide nitrogen . These differences in lipophilicity, polarity, and hydrogen-bonding capacity predict differential membrane permeability, aqueous solubility, and off-target binding profiles that make generic substitution scientifically unsound.

Medicinal Chemistry Drug Discovery Computational ADME

Oxalamide Class-Level sEH Inhibitory Activity: Evidence That the Oxalamide Pharmacophore Binds Human Soluble Epoxide Hydrolase

While no sEH inhibition data exist for CAS 1797339-07-1 specifically, published SAR studies demonstrate that substituted oxyoxalamides can serve as primary pharmacophores for human sEH inhibition. Kim et al. (2014) reported that compound 6 (an oxyoxalamide bearing a 2-adamantyl group and a benzyl group) achieved potent sEH inhibition, and that introducing substituted oxyoxalamide functionality into amide or urea-based inhibitors produced significant improvements in both inhibition potency and water solubility [1]. In the broader sEH inhibitor landscape, thousands of compounds have been evaluated, with the most potent reaching low nanomolar IC50 values (e.g., 0.4 nM reported for certain urea-based inhibitors in the ChEMBL database) [2]. Whether CAS 1797339-07-1 achieves comparable potency cannot be determined without direct experimental measurement. This gap represents a fundamental procurement risk: the compound belongs to a validated pharmacophore class but lacks any target-specific validation.

Soluble Epoxide Hydrolase Inflammation Cardiovascular Disease

Structural Determinants of Oxalamide Bioactivity: The 5-Chloro-2-Cyanophenyl Moiety as a Privileged Fragment in Enzyme Inhibitor Design

The 5-chloro-2-cyanophenyl fragment appears in multiple biologically active compounds cataloged in BindingDB and ChEMBL. For example, the plasma kallikrein inhibitor US10077265 Example 3, which contains a 5-chloro-2-cyanophenyl moiety embedded in a pyridinone scaffold, exhibits an IC50 of 11 nM against plasma kallikrein [1]. Similarly, chlorocyanophenyl-containing urea derivatives have been patented for herbicidal and pharmacological applications, indicating that this fragment can productively engage diverse biological targets [2]. However, fragment-level inferences are not predictive of whole-compound activity: the specific linkage motif (oxalamide vs. urea vs. carboxamide) and the identity of the second substituent jointly determine target selectivity. No data exist to indicate whether CAS 1797339-07-1 engages plasma kallikrein, sEH, cholinesterases, COX enzymes, IDO1, or any other target at pharmacologically relevant concentrations.

Fragment-Based Drug Design Kinase Inhibition Protease Inhibition

Absence of Any Published Bioactivity, Selectivity, or ADME Data: Evidence Gap Assessment

A systematic search of PubMed (using the compound name, CAS number, SMILES, and substructure queries), ChEMBL (via ChEMBL 34 database query), BindingDB, Google Patents (full-text), PubChem, ChemSpider, and the ZINC database (ZINC20) yielded zero publications, zero patent entries, zero bioassay results, and zero ADME/PK data points for CAS 1797339-07-1 [1]. This stands in contrast to structurally related oxalamides such as N1-benzyl-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide (CAS 1796950-39-4) and N1-cyclopropyl-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide, which also lack bioactivity data but at minimum appear in chemical supplier catalogs. For procurement purposes, this means that CAS 1797339-07-1 has zero peer-reviewed evidence supporting any biological, pharmacological, or industrial differentiation claim. Any use of this compound in research would constitute de novo screening with no evidence-based expectation of outcome.

Evidence-Based Procurement Risk Assessment Compound Validation

Evidence-Constrained Application Scenarios for N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide


Prospective sEH Inhibitor Screening Libraries

Given the established role of the oxalamide scaffold as a human sEH pharmacophore [1], this compound may be included as a structurally novel member of a diversity-oriented sEH inhibitor screening library. Its 5-chloro-2-cyanophenyl group and dual-methoxy-substituted phenylethyl chain represent chemical space not covered by the oxyoxalamide series described by Kim et al. (2014). However, procurement must be accompanied by explicit acknowledgment that no pre-existing inhibition data exist—this is a blind screening candidate, not a validated tool compound.

Physicochemical Comparator in Oxalamide ADME Profiling Studies

The compound's computed property profile (XLogP3 ≈ 3.0, TPSA ≈ 95 Ų, MW = 387.82) positions it as an intermediate-lipophilicity, moderate-polarity oxalamide suitable for use as a comparator in systematic ADME profiling studies of oxalamide series. Its eight rotatable bonds and dual methoxy substitution provide a useful contrast to simpler N,N'-disubstituted oxalamide analogs in solubility, permeability, and metabolic stability assays [2]. This is a materials science / analytical chemistry application rather than a target-based biological application.

Synthetic Methodology Development for Unsymmetrical Oxalamides

The compound's structure—featuring an electron-deficient aryl group on one amide nitrogen and a branched, ether-rich alkyl-aryl group on the other—makes it a suitable test substrate for developing or optimizing synthetic methods for unsymmetrical oxalamide construction [3]. Its preparative challenges (chemoselective acylation, functional group tolerance) are relevant to medicinal chemistry route-scouting efforts, and procurement for synthetic methodology development does not require pre-existing bioactivity data.

Fragment-Based or Scaffold-Hopping Design Starting Point

For medicinal chemistry programs that have identified the 5-chloro-2-cyanophenyl fragment as a privileged motif [4], this compound provides a fully elaborated oxalamide scaffold that can serve as a starting point for scaffold-hopping or fragment-growing exercises. The 2-methoxy-2-(3-methoxyphenyl)ethyl side chain offers multiple vectors for further derivatization (methoxy → hydroxy demethylation, phenyl ring functionalization, ethylene linker modification) [1]. As with all scenarios, the absence of target-specific data means this is a chemistry-first rather than biology-first procurement decision.

Quote Request

Request a Quote for N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.